molecular formula C6H8O2S B2944768 (3-Methoxythien-2-yl)methanol CAS No. 220139-78-6

(3-Methoxythien-2-yl)methanol

Cat. No.: B2944768
CAS No.: 220139-78-6
M. Wt: 144.19
InChI Key: NBBJTCZSPPBTAB-UHFFFAOYSA-N
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Description

(3-Methoxythien-2-yl)methanol is an organic compound that belongs to the class of thienyl alcohols It features a thienyl ring substituted with a methoxy group at the third position and a hydroxymethyl group at the second position

Scientific Research Applications

(3-Methoxythien-2-yl)methanol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex thienyl derivatives.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It is used in the development of novel materials with specific electronic properties due to the presence of the thienyl ring.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxythien-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methoxythiophene, which can be obtained through the methylation of thiophene.

    Formylation: The 3-methoxythiophene undergoes formylation to introduce a formyl group at the second position, resulting in 3-methoxythiophene-2-carbaldehyde.

    Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride or lithium aluminum hydride, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxythien-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to (3-Methoxythien-2-yl)methane using strong reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

    Oxidation: (3-Methoxythien-2-yl)carboxylic acid.

    Reduction: (3-Methoxythien-2-yl)methane.

    Substitution: Various substituted thienyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3-Methoxythien-2-yl)methanol depends on its specific application:

    Pharmacological Effects: The compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Electronic Properties: In material science, the thienyl ring’s conjugated system can influence the electronic properties of the materials, affecting conductivity and other characteristics.

Comparison with Similar Compounds

    (2-Methoxythien-3-yl)methanol: Similar structure but with different substitution positions.

    (3-Hydroxythien-2-yl)methanol: Hydroxy group instead of methoxy.

    (3-Methoxythien-2-yl)ethanol: Ethanol group instead of methanol.

Uniqueness: (3-Methoxythien-2-yl)methanol is unique due to the specific positioning of the methoxy and hydroxymethyl groups, which can influence its reactivity and interactions in various applications

Properties

IUPAC Name

(3-methoxythiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c1-8-5-2-3-9-6(5)4-7/h2-3,7H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBJTCZSPPBTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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